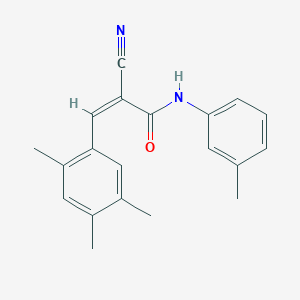

(Z)-2-cyano-N-(3-methylphenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(Z)-2-cyano-N-(3-methylphenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O/c1-13-6-5-7-19(8-13)22-20(23)18(12-21)11-17-10-15(3)14(2)9-16(17)4/h5-11H,1-4H3,(H,22,23)/b18-11- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPIVNPSLAOIJR-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=CC2=C(C=C(C(=C2)C)C)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)NC(=O)/C(=C\C2=C(C=C(C(=C2)C)C)C)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview of (Z)-2-cyano-N-(3-methylphenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C19H20N2

- Molecular Weight : 288.38 g/mol

This compound belongs to the class of enaminones, which are known for their diverse biological activities including anti-inflammatory, anticancer, and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. For instance:

- Case Study 1 : A derivative of this compound was tested against various cancer cell lines, showing an IC50 value in the micromolar range, indicating potent cytotoxic effects.

- Mechanism : The compound may inhibit key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.

Antimicrobial Activity

Compounds with similar structures have also demonstrated antimicrobial properties.

- Case Study 2 : In vitro studies against Gram-positive and Gram-negative bacteria showed that these compounds can disrupt bacterial cell membranes leading to cell lysis.

- Efficacy : The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics, suggesting potential for development as new antimicrobial agents.

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, this compound class has shown anti-inflammatory effects.

- Research Findings : In animal models of inflammation, administration of related compounds resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6.

- Mechanism : These effects are likely mediated through the inhibition of NF-kB signaling pathway.

Data Table of Biological Activities

Comparison with Similar Compounds

Data Table: Key Structural Features and Properties

Key Comparative Observations

Substituent Effects on Aryl Rings: The target compound features methyl groups on both aromatic rings, enhancing hydrophobicity and steric bulk. In contrast, analogs like 42864-53-9 (trimethoxyphenyl) and 940808-11-7 (chloro-dimethoxyphenyl) incorporate electron-rich substituents (e.g., methoxy, chloro), which may improve solubility or alter electronic interactions with biological targets .

Amide Side Chain Modifications: The target compound’s N-(3-methylphenyl) group provides moderate steric hindrance, while 940808-11-7’s N-(3-methoxypropyl) introduces ether functionality, increasing polarity .

Biological Implications :

- While explicit activity data are absent in the provided evidence, XCT790 is referenced in GPCR/ion channel studies, implying its utility in modulating receptor activity . The target compound ’s methyl-rich structure may favor interactions with lipophilic enzyme active sites or allosteric pockets.

Synthetic Considerations: Analogous compounds (e.g., 30007 in ) are synthesized via condensation reactions, suggesting that the target compound and its analogs may be prepared using similar strategies, such as Knoevenagel condensation .

Research Findings and Hypotheses

- Solubility and Bioavailability : The target compound ’s high hydrophobicity (due to methyl groups) may limit aqueous solubility, whereas analogs with polar substituents (e.g., methoxypropyl in 940808-11-7 ) might exhibit improved pharmacokinetic profiles .

- Target Selectivity : The 3,5-dichlorophenyl group in 2158199-52-9 could confer selectivity toward chloride-sensitive biological targets, such as ion channels or proteases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.